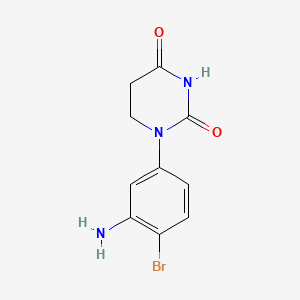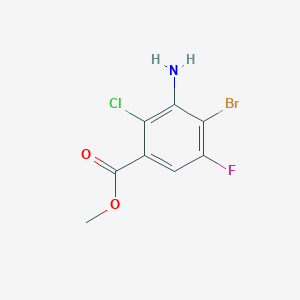methanone](/img/structure/B15304729.png)
[(2,6-Dimethylpyridin-3-yl)sulfanyl](phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Dimethylpyridin-3-yl)sulfanylmethanone: is an organic compound characterized by the presence of a pyridine ring substituted with two methyl groups at positions 2 and 6, a sulfanyl group at position 3, and a phenylmethanone group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethylpyridin-3-yl)sulfanylmethanone typically involves the reaction of 2,6-dimethyl-3-pyridinethiol with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography.
Industrial Production Methods: In an industrial setting, the production of (2,6-Dimethylpyridin-3-yl)sulfanylmethanone may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
化学反応の分析
Types of Reactions: (2,6-Dimethylpyridin-3-yl)sulfanylmethanone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.
Substitution: Nitric acid, halogens (chlorine, bromine), sulfuric acid as catalyst.
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
科学的研究の応用
Chemistry: (2,6-Dimethylpyridin-3-yl)sulfanylmethanone is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are investigated for their biological activity and potential therapeutic applications.
Medicine: (2,6-Dimethylpyridin-3-yl)sulfanylmethanone and its derivatives are explored for their pharmacological properties. They are evaluated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of dyes, polymers, and other high-value products.
作用機序
The mechanism of action of (2,6-Dimethylpyridin-3-yl)sulfanylmethanone depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfanyl group can interact with thiol groups in proteins, while the pyridine and phenylmethanone moieties can participate in π-π interactions and hydrogen bonding. These interactions can influence the compound’s biological activity and therapeutic potential.
類似化合物との比較
(2,6-Dimethylpyridin-3-yl)sulfanylmethanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(2,6-Dimethylpyridin-3-yl)sulfanylethanone: Similar structure but with an ethyl group instead of a methanone group.
(2,6-Dimethylpyridin-3-yl)sulfanylpropane: Similar structure but with a propane group instead of a methanone group.
Uniqueness: (2,6-Dimethylpyridin-3-yl)sulfanylmethanone is unique due to the presence of both a sulfanyl group and a phenylmethanone moiety. This combination allows for diverse chemical reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of chemical reactions and form complexes with metal ions distinguishes it from other similar compounds.
特性
分子式 |
C14H13NOS |
|---|---|
分子量 |
243.33 g/mol |
IUPAC名 |
S-(2,6-dimethylpyridin-3-yl) benzenecarbothioate |
InChI |
InChI=1S/C14H13NOS/c1-10-8-9-13(11(2)15-10)17-14(16)12-6-4-3-5-7-12/h3-9H,1-2H3 |
InChIキー |
NUWOGJJGDCNESD-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)SC(=O)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate](/img/structure/B15304650.png)





![7H-pyrrolo[2,3-d]pyrimidin-5-amine](/img/structure/B15304727.png)

![Methyl 4-[(2-nitrophenyl)amino]butanoate](/img/structure/B15304737.png)




